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Executive Summary: Fermented soy products, integral to many traditional diets, are gaining

significant attention in the scientific community for their immunomodulatory properties. The

fermentation process enhances the bioavailability and activity of key soy components, such as

isoflavones and peptides, while also introducing probiotics.[1][2][3] This guide provides a

technical overview of the mechanisms through which fermented soy modulates the immune

system, supported by data from preclinical studies. It details the impact of fermented soy on

inflammatory pathways, innate and adaptive immunity, and the gut microbiome. This document

is intended for researchers, scientists, and professionals in drug development seeking to

understand the therapeutic potential of these functional foods.

Introduction to Fermented Soy and
Immunomodulation
Soybeans (Glycine max) are a rich source of proteins, vitamins, minerals, and unique plant

compounds like isoflavones.[4] The process of fermentation, utilizing microorganisms such as

Bacillus species and lactic acid bacteria, transforms the nutritional and bioactive profile of soy.

[5][6][7] This biotransformation degrades anti-nutritional factors and hydrolyzes proteins into

smaller, more bioactive peptides.[6][8] Furthermore, fermentation increases the concentration

of isoflavone aglycones (e.g., genistein and daidzein), which are more readily absorbed and

biologically active than their glycoside precursors found in unfermented soy.[2][9]

These resulting bioactive compounds—isoflavones, peptides, and the fermenting

microorganisms themselves (probiotics)—work synergistically to exert significant

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15583377?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/35181093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5366299/
https://www.researchgate.net/publication/397273679_Fermented_soybean_extract_by_Bacillus_subtilis_modulates_immune_status_in_mice
https://www.researchgate.net/publication/359775465_Soybean-Derived_Bioactive_Peptides_and_Their_Health_Benefits
https://www.frontiersin.org/journals/marine-science/articles/10.3389/fmars.2024.1449066/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285709/
https://www.frontiersin.org/journals/marine-science/articles/10.3389/fmars.2024.1449066/full
https://www.tandfonline.com/doi/full/10.1080/09540105.2019.1705766
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416513/
https://www.mdpi.com/2076-2607/10/8/1606
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


immunomodulatory effects.[2][5] The mechanisms are multifaceted, including the direct

regulation of immune cells, suppression of inflammatory signaling pathways, and indirect

modulation via the gut microbiota.[1][2][10] Evidence from in-vitro and in-vivo studies

demonstrates that fermented soy can both enhance immune surveillance against pathogens

and suppress chronic inflammatory responses, highlighting its potential as a functional food for

maintaining immune homeostasis.[1][3][4][11]

Key Bioactive Components and Their Roles
The immunomodulatory capacity of fermented soy is not attributed to a single molecule but to a

complex interplay of several components.

Isoflavones (Genistein and Daidzein): Fermentation converts isoflavone glycosides into their

aglycone forms, genistein and daidzein, enhancing their bioavailability.[2][9] These

phytoestrogens are known to have anti-inflammatory properties.[2] They can inhibit the

production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α

and IL-1β.[4][9][12] Their mechanisms often involve the modulation of key signaling

pathways like NF-κB.[9][13]

Bioactive Peptides: During fermentation, microbial proteases break down large soy proteins

into smaller peptides.[5][8] These peptides exhibit a range of biological activities, including

antioxidant, anti-hypertensive, and immunomodulatory effects.[5][8][14] Specific soy-derived

peptides have been shown to stimulate the phagocytic activity of macrophages and regulate

cytokine production.[15][16]

Probiotics and Microbial Metabolites: The microorganisms used in fermentation, such as

Lactobacillus and Bifidobacterium, can act as probiotics.[17] Consumption of these live

bacteria can beneficially influence the composition of the gut microbiota.[10][18] A healthy

gut microbiome is crucial for the proper development and function of the immune system.[10]

Furthermore, these microbes can produce short-chain fatty acids (SCFAs) and other

metabolites that have systemic anti-inflammatory and immunomodulatory effects.[19][20]

Mechanisms of Immunomodulation
Fermented soy influences the immune system through several interconnected mechanisms,

primarily involving anti-inflammatory action and direct modulation of immune cells.
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Anti-Inflammatory Effects via Signaling Pathway
Modulation
A primary mechanism by which fermented soy exerts its effects is through the downregulation

of pro-inflammatory pathways. Extracts from fermented soy have been shown to significantly

inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as

nitric oxide (NO), iNOS, COX-2, and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-

6 in macrophage cell lines.[4] This suppression is largely achieved by inhibiting the activation of

the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory gene

expression.[9][13]
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Caption: Inhibition of the NF-κB inflammatory signaling pathway by fermented soy
components.

Modulation of Innate and Adaptive Immunity
Fermented soy has demonstrated a dual capacity to enhance protective immunity while

controlling excessive inflammation.

Innate Immunity: Studies show that fermented soybean extract can increase neutrophil

migration and phagocytic activities.[4][21] In animal models, intake of fermented soybean
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products like doenjang (DJ) and cheonggukjang (CGJ) led to enhanced splenic natural killer

(NK) cell activity.[3][11]

Adaptive Immunity: The same studies revealed that fermented soy intake promotes a T

helper type-1 (Th1)-mediated immune response. This is evidenced by an increased

production ratio of IFN-γ (a Th1 cytokine) to IL-4 (a Th2 cytokine) and a corresponding

increase in the IgG2a to IgG1 antibody ratio.[3][11] This shift towards a Th1 response can

enhance cellular immunity, which is critical for defense against intracellular pathogens.[3] In

vivo experiments have shown significantly elevated splenocyte proliferation and an increase

in CD4+ and CD8+ T-cell populations following treatment with fermented soybean extract.

[21][22]

Interaction with Gut Microbiota
The gut microbiome is a critical modulator of host immunity.[10] Fermented soy products can

influence this complex ecosystem in several ways:

Prebiotic Effect: Components of soy, such as oligosaccharides, act as prebiotics, promoting

the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[17][18]

Probiotic Content: Fermented foods can be a direct source of these beneficial probiotic

bacteria.

Microbial Metabolism: Gut bacteria metabolize soy isoflavones into more potent molecules,

such as equol.[23] The composition of an individual's gut microbiota determines their ability

to produce these metabolites, which have enhanced anti-inflammatory and

immunomodulatory activities.[23]

Changes in the gut microbiota composition, such as an increased abundance of beneficial

bacteria, are associated with enhanced gut barrier function and modulation of systemic

immune responses.[10][20]
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Caption: The role of fermented soy in modulating the gut-immune axis.

Preclinical Evidence and Experimental Protocols
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The immunomodulatory effects of fermented soy are substantiated by numerous preclinical

studies. This section summarizes the quantitative findings and details the methodologies

employed.

Quantitative Data from Preclinical Studies
The following tables present data from key in-vitro and in-vivo studies investigating the effects

of fermented soybean extract (FSE).

Table 1: In-Vitro Effects of FSE on LPS-Stimulated RAW 264.7 Macrophages

Parameter
Measured

Treatment
Group

Result Significance Reference

Nitric Oxide

(NO)

Production

LPS (1 µg/mL)
+ FSE (0.01-0.1
mg/mL)

Significant
inhibition

p<0.05 [4]

iNOS mRNA

Expression

LPS (1 µg/mL) +

FSE (0.01-0.1

mg/mL)

Significant

inhibition
p<0.05 [4]

TNF-α mRNA

Expression

LPS (1 µg/mL) +

FSE (0.01-0.1

mg/mL)

Significant

inhibition
p<0.05 [4]

IL-1β mRNA

Expression

LPS (1 µg/mL) +

FSE (0.01-0.1

mg/mL)

Significant

inhibition
p<0.05 [4]

IL-6 mRNA

Expression

LPS (1 µg/mL) +

FSE (0.01-0.1

mg/mL)

Significant

inhibition
p<0.05 [4]

COX-2 mRNA

Expression

LPS (1 µg/mL) +

FSE (0.01-0.1

mg/mL)

Significant

inhibition
p<0.05 [4]

| TLR4 mRNA Expression | LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) | Significant inhibition |

p<0.05 |[4] |
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Table 2: In-Vivo Effects of FSE in BALB/c Mice

Parameter
Measured

Treatment
Group (Oral
Admin. for 21
days)

Result Significance Reference

Neutrophil

Migration

FSE (125, 250,
500 mg/kg)

Significantly
increased

p<0.05 [4][21][22]

Phagocytic

Activity

FSE (125, 250,

500 mg/kg)

Significantly

increased
p<0.05 [4][21][22]

Splenocyte

Proliferation

FSE (125, 250,

500 mg/kg)

Significantly

increased
p<0.05 [4][21][22]

T and B Cell

Proliferation

FSE (125, 250,

500 mg/kg)

Significantly

increased
Not specified [4]

CD4+ and CD8+

T Cells

FSE (125, 250,

500 mg/kg)

Significantly

increased

expression

p<0.05 [21][22]

IL-2 Expression
FSE (125, 250,

500 mg/kg)

Significantly

increased
p<0.05 [4][22]

IL-4 Expression
FSE (125, 250,

500 mg/kg)

Significantly

increased
p<0.05 [4][22]

IFN-γ Expression
FSE (125, 250,

500 mg/kg)

Significantly

increased
p<0.05 [4][22]

IL-6 Levels
FSE (125, 250,

500 mg/kg)

Significantly

decreased
p<0.05 [4][22]

| TNF-α Levels | FSE (125, 250, 500 mg/kg) | Significantly decreased | p<0.05 |[4][22] |

Detailed Experimental Protocols
Protocol 1: In-Vitro Anti-Inflammatory Assay[4]
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Cell Line: RAW 264.7 murine macrophage cells.

Fermented Product: Fermented Soybean Extract (FSE), prepared by fermenting soybean

with Bacillus subtilis (10^7 CFU/mL) for 48 hours, followed by 50% ethanol extraction.

Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 1

µg/mL to induce an inflammatory response.

Treatment: Cells were treated concurrently with FSE at concentrations of 0.01, 0.05, and 0.1

mg/mL.

Assays:

Nitric Oxide (NO) Measurement: Griess reagent assay was used to measure NO

production in the cell culture supernatant.

Cytokine Measurement: The mRNA expression levels of iNOS, TNF-α, IL-1β, IL-6, COX-2,

and TLR4 were quantified using real-time quantitative PCR (qPCR). Protein levels of

cytokines were measured by ELISA.

Statistical Analysis: Data were analyzed for statistical significance, with p<0.05 considered

significant.

Protocol 2: In-Vivo Immunomodulation Assay[4][21][22]

Animal Model: Male BALB/c mice.

Treatment: Mice were orally administered FSE at doses of 125, 250, and 500 mg/kg of body

weight daily for a period of 21 days.

Immune Response Analysis:

Neutrophil Migration & Phagocytosis: Assessed using a Cytoselect™ assay.

Splenocyte & Lymphocyte Proliferation: Spleens were harvested, and splenocytes were

cultured with mitogens (Concanavalin A for T cells, LPS for B cells) to measure

proliferation, often using an MTT or BrdU assay.
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T and B Lymphocyte Populations: Splenic cell populations (CD4+, CD8+, B cells) were

quantified using flow cytometry with fluorescently labeled antibodies.

Cytokine Levels: Serum concentrations of cytokines (IL-2, IL-4, IFN-γ, IL-6, TNF-α) were

measured by ELISA.

Statistical Analysis: Differences between the control and FSE-treated groups were evaluated

for statistical significance (p<0.05).

Immune Parameter Analysis

Animal Model Selection
(e.g., BALB/c Mice)

Oral Administration of FSE
(e.g., 125, 250, 500 mg/kg)

for 21 Days

Blood & Spleen Collection

Flow Cytometry
(T & B Cell Populations)

Splenocyte Proliferation Assay
(MTT / BrdU)

ELISA
(Serum Cytokines) Phagocytosis Assay

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for in-vivo immunomodulation studies.

Conclusion and Future Directions
The evidence strongly indicates that fermented soy products are potent modulators of the

immune system. Through the combined action of bioactive isoflavones, peptides, and
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probiotics, they exhibit significant anti-inflammatory effects by downregulating the NF-κB

pathway. Concurrently, they can enhance both innate and adaptive immune responses,

promoting a Th1-dominant profile that may improve defense against pathogens. The profound

influence of fermented soy on the gut microbiota further underscores its role in maintaining

immune homeostasis via the gut-immune axis.

For drug development professionals, these findings suggest that purified bioactive compounds

from fermented soy, such as specific peptides or isoflavone metabolites, could serve as lead

candidates for novel immunomodulatory or anti-inflammatory therapies. For researchers and

scientists, further investigation is warranted. Future clinical trials should focus on specific

fermented soy products and their effects on well-defined patient populations with inflammatory

or autoimmune conditions. Mechanistic studies should continue to elucidate the precise

molecular targets of these bioactive compounds and explore the complex interactions between

fermented soy, the gut microbiome, and host immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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